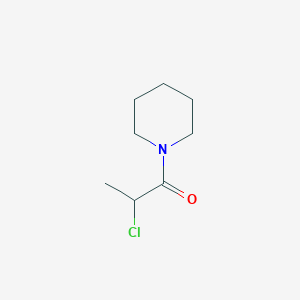![molecular formula C42H12F51P B1599011 Tris[3-(perfluorooctyl)phenyl]phosphine CAS No. 325459-91-4](/img/structure/B1599011.png)
Tris[3-(perfluorooctyl)phenyl]phosphine
Overview
Description
Tris[3-(perfluorooctyl)phenyl]phosphine: is a fluorinated phosphine compound with the empirical formula C42H12F51P and a molecular weight of 1516.44 g/mol . It is known for its high fluorine content and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(perfluorooctyl)phenyl]phosphine typically involves the reaction of perfluorooctyl-substituted phenyl groups with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in PCl3 are replaced by the perfluorooctyl-substituted phenyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tris[3-(perfluorooctyl)phenyl]phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Palladium (Pd) and nickel (Ni) catalysts are often used in substitution reactions, such as Suzuki and Stille couplings.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the specific reaction but often include various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Tris[3-(perfluorooctyl)phenyl]phosphine is used as a ligand in transition metal catalysis, particularly in fluorous biphase systems. It enhances the solubility of catalysts in fluorous solvents, facilitating separation and recycling .
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds are explored for potential use in drug delivery systems due to their unique solubility properties .
Industry: In the industrial sector, it is used in the synthesis of specialized polymers and materials with unique properties, such as high thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Tris[3-(perfluorooctyl)phenyl]phosphine primarily involves its role as a ligand in catalysis. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The perfluorooctyl groups enhance the solubility of these complexes in fluorous solvents, improving reaction efficiency and catalyst recovery .
Comparison with Similar Compounds
- Tris(pentafluorophenyl)phosphine
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Comparison: Tris[3-(perfluorooctyl)phenyl]phosphine is unique due to its longer perfluorooctyl chains, which provide higher fluorine content and distinct solubility properties compared to other fluorinated phosphines. This makes it particularly valuable in fluorous biphase catalysis, where solubility in fluorous solvents is crucial .
Properties
IUPAC Name |
tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYSTZTOSMTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12F51P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30412359 | |
| Record name | Tris[3-(perfluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325459-91-4 | |
| Record name | Tris[3-(perfluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















